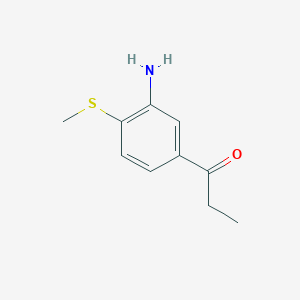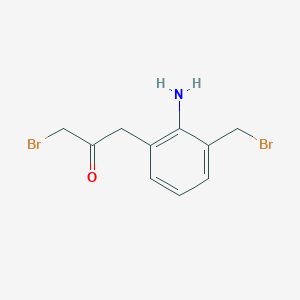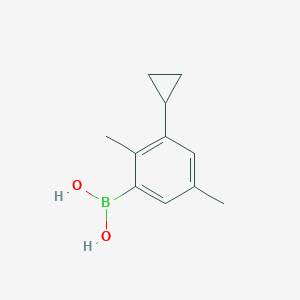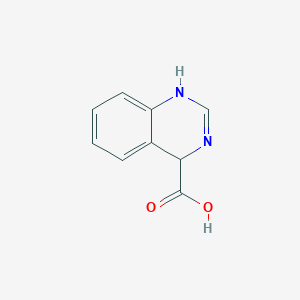
3,4-Dihydroquinazoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroquinazoline-4-carboxylic acid is a heterocyclic compound that features a quinazoline core structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The quinazoline scaffold is known for its presence in various biologically active molecules, making it a valuable target for synthetic and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroquinazoline-4-carboxylic acid can be achieved through several methods. One efficient approach involves the Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. This method starts with the three-component Passerini reaction of 2-azidobenzaldehydes, benzoic acid, and isocyanides to produce azide intermediates. These intermediates are then treated sequentially with triphenylphosphine, isocyanates (or carbon disulfide), and secondary amines to yield polysubstituted 3,4-dihydroquinazolines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroquinazoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the quinazoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., acetonitrile, dichloromethane), and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted quinazolines and quinazolinones, which exhibit diverse biological activities and potential therapeutic applications .
Scientific Research Applications
3,4-Dihydroquinazoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-dihydroquinazoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, certain derivatives of this compound act as selective somatostatin receptor agonists, which can regulate hormone secretion and exhibit therapeutic effects in conditions like acromegaly and neuroendocrine tumors .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinazolinone: This compound shares a similar core structure but differs in its functional groups and biological activities.
4H-3,1-Benzothiazine: Another heterocyclic compound with comparable synthetic routes and biological properties.
Uniqueness
3,4-Dihydroquinazoline-4-carboxylic acid is unique due to its specific substitution pattern and the resulting biological activities. Its derivatives have shown remarkable potential as enzyme inhibitors and receptor agonists, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
1,4-dihydroquinazoline-4-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)8-6-3-1-2-4-7(6)10-5-11-8/h1-5,8H,(H,10,11)(H,12,13) |
InChI Key |
VZZZXZUUZCWPIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(N=CN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(Phenylmethanesulfonyl)ethyl]morpholine](/img/structure/B14074918.png)
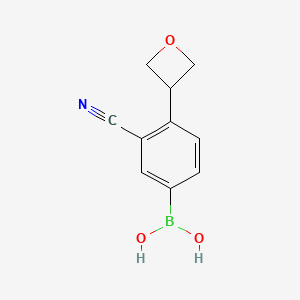
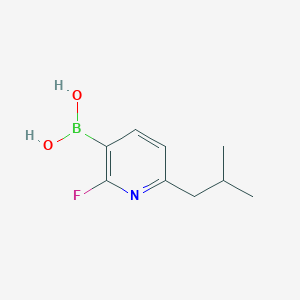

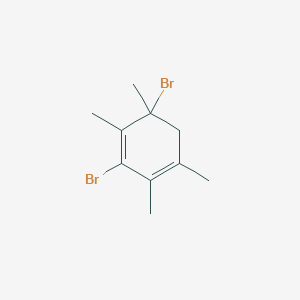

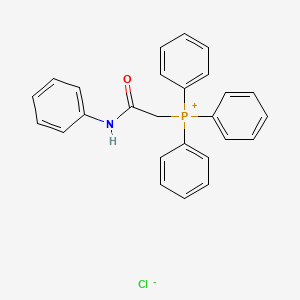


![(E)-3-(7-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14074971.png)
